molecular formula C15H15N3O4 B13673318 Ethyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate

Ethyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate

Katalognummer: B13673318
Molekulargewicht: 301.30 g/mol
InChI-Schlüssel: LDDTYONWBBNGMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate is a chemical compound with the molecular formula C15H15N3O4. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, which is a crucial building block in many biological molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate typically involves the reaction of pyrimidine derivatives with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 5-(((benzyloxy)carbonyl)amino)piperidine-2-carboxylate: A similar compound with a piperidine ring instead of a pyrimidine ring.

    Benzyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate: A benzyl ester derivative of the compound.

Uniqueness

Ethyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H15N3O4

Molekulargewicht

301.30 g/mol

IUPAC-Name

ethyl 5-(phenylmethoxycarbonylamino)pyrimidine-2-carboxylate

InChI

InChI=1S/C15H15N3O4/c1-2-21-14(19)13-16-8-12(9-17-13)18-15(20)22-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,20)

InChI-Schlüssel

LDDTYONWBBNGMW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC=C(C=N1)NC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.